(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol
Description
Properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-6-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-5-7-2-1-6-3-4-9-8(6)10-7/h1-4,11H,5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWXRUHUQUXICZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CN2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80725446 | |
| Record name | (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80725446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263413-97-3 | |
| Record name | (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80725446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Detailed Preparation Method from 2-Amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile
A representative and well-documented synthetic route involves the reaction of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives (compounds 3a-c) with active methylene reagents under acidic conditions to afford pyrrolo[2,3-b]pyridine derivatives, which can be further functionalized to yield (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol.
- Solvent: Acetic acid (10 mL)
- Catalyst: Concentrated hydrochloric acid (5 drops)
- Temperature: Reflux (~118 °C)
- Time: 4 hours
- Starting materials: 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile (3a-c), active methylene compounds such as acetylacetone, ethyl cyanoacetate, or malononitrile (10 mmol each)
| Step | Reagents | Product Series | Key Functional Group Introduced |
|---|---|---|---|
| i | Acetylacetone | 4a-c | Ketone (C=O) leading to imine formation |
| ii | Ethyl cyanoacetate | 5a-c | Ester and nitrile groups |
| iii | Malononitrile | 6a-c | Dinitrile substituents |
The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon, followed by proton transfers and cyclization involving the cyano group to form the fused pyrrolo[2,3-b]pyridine ring system.
Mechanistic Insights
- Imine Formation: The amino nitrogen attacks the carbonyl carbon of the active methylene compound, facilitated by protonation of the carbonyl oxygen under acidic conditions. This step forms a C=N imine linkage.
- Cyclization: The imine intermediate undergoes intramolecular cyclization via nucleophilic attack on the cyano group, closing the fused bicyclic ring.
- Proton Transfers: Protonation and deprotonation steps stabilize the intermediate species, leading to the final heterocyclic product.
Purification and Characterization
- The crude reaction mixtures are typically purified by silica gel column chromatography.
- Characterization includes:
- Infrared Spectroscopy (IR): Key absorptions include NH2 amine (~3440 cm^-1), C=O (~1675 cm^-1), and C=N (~1595 cm^-1). Disappearance of nitrile CN bands (~2200-2300 cm^-1) confirms cyclization.
- Nuclear Magnetic Resonance (NMR):
- ^1H NMR shows singlets for NH2 protons (~δ 11.97 ppm).
- ^13C NMR shows signals for carbonyl carbons (~δ 159 ppm) and imine carbons (~δ 153 ppm).
- Mass Spectrometry (MS): Confirms molecular ion peaks consistent with the expected molecular weight.
Specific Preparation of this compound
While the literature focuses broadly on pyrrolo[2,3-b]pyridine derivatives, the preparation of the specific this compound involves reduction of the corresponding aldehyde or ketone precursors at the 6-position of the pyrrolo[2,3-b]pyridine ring.
- Use of mild reducing agents such as sodium borohydride (NaBH4) in methanol or ethanol.
- Reaction conditions are generally carried out at 0–25 °C to selectively reduce the carbonyl group to the corresponding alcohol without affecting other functional groups.
Summary Table of Preparation Methods
| Step | Starting Material | Reagents/Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | 2-Amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile | Acetic acid, conc. HCl, reflux 4 h | Fused pyrrolo[2,3-b]pyridine derivatives | Cyclocondensation forming bicyclic scaffold |
| 2 | Pyrrolo[2,3-b]pyridine carbonyl derivative | NaBH4, MeOH, 0–25 °C | This compound | Selective reduction of carbonyl to alcohol |
Research Findings and Advantages
- The described synthetic approach is efficient, providing moderate to high yields of the target heterocyclic compounds.
- The use of readily available starting materials and mild reaction conditions makes this method practical for laboratory-scale synthesis.
- The approach allows for structural diversification by varying the active methylene compounds, enabling access to a broad range of pyrrolo[2,3-b]pyridine derivatives.
- Spectroscopic and analytical data consistently confirm the formation of the fused bicyclic ring system and the successful introduction of the methanol substituent at the 6-position.
Chemical Reactions Analysis
Types of Reactions: (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with various electrophiles to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles like halogens (e.g., bromine, chlorine) or alkylating agents are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Biology: The compound is studied for its potential as an inhibitor of specific enzymes and receptors, making it a candidate for the development of new therapeutic agents .
Medicine: Research has shown that derivatives of (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol exhibit anticancer, anti-inflammatory, and antimicrobial activities, highlighting its potential in medicinal chemistry .
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . By binding to these receptors, the compound can disrupt signaling pathways involved in cancer progression, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9a)
- Substituents : A carboxylate ester at the 2-position.
- Key Differences : The pyrrolo[2,3-c]pyridine core differs in ring fusion (positions 2,3-c vs. 2,3-b), altering electronic properties. The ester group introduces lipophilicity, contrasting with the polar hydroxymethyl group in the target compound .
- Applications : Used as a precursor for further functionalization in heterocyclic chemistry.
6-Ethynyl-1H-pyrrolo[2,3-b]pyridine (15)
- Substituents : An ethynyl (-C≡CH) group at the 6-position.
- Key Differences : The ethynyl group enables click chemistry applications, whereas the hydroxymethyl group facilitates hydrogen bonding or esterification. Compound 15 is utilized in the synthesis of bacterial nitric oxide synthase inhibitors, highlighting the pharmacological relevance of 6-substituted pyrrolopyridines .
4-(1H-Pyrrolo[2,3-b]pyridin-6-yl)morpholine
- Substituents : A morpholine ring at the 6-position.
- Key Differences : The morpholine group enhances solubility and introduces a secondary amine for interactions with biological targets. This derivative (CAS 935466-65-2) is structurally distinct but shares the same core scaffold .
Pyridine-Based Methanol Derivatives
(6-Methoxypyridin-2-yl)methanol
- Substituents : A methoxy group at the 6-position and a hydroxymethyl group at the 2-position.
- Key Differences : The absence of a fused pyrrole ring reduces planarity and aromaticity compared to the target compound. This derivative is simpler in synthesis and less likely to engage in π-π stacking interactions .
(5,6-Dimethoxypyridin-3-yl)methanol
- Substituents : Methoxy groups at the 5- and 6-positions, with a hydroxymethyl group at the 3-position.
- Molecular Weight : 169.18 g/mol (CAS 1138443-89-6).
- This compound is commercially available at a premium price (e.g., $400/g), reflecting its specialized applications .
Functional and Commercial Comparisons
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | CAS Number | Commercial Price ($/g) | Applications |
|---|---|---|---|---|---|---|
| This compound | Pyrrolo[2,3-b]pyridine | 6-hydroxymethyl | ~136* | Not provided | Not available | Drug intermediates, enzyme inhibitors |
| Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate | Pyrrolo[2,3-c]pyridine | 2-carboxylate ester | Not provided | Not provided | Not available | Synthetic intermediates |
| (5,6-Dimethoxypyridin-3-yl)methanol | Pyridine | 3-hydroxymethyl, 5,6-dimethoxy | 169.18 | 1138443-89-6 | 400 | Research chemicals, drug discovery |
| 4-(1H-Pyrrolo[2,3-b]pyridin-6-yl)morpholine | Pyrrolo[2,3-b]pyridine | 6-morpholine | Not provided | 935466-65-2 | Not available | Pharmacological probes |
*Calculated based on molecular formula C7H8N2O.
Research Findings and Implications
- Synthetic Flexibility : The target compound’s hydroxymethyl group allows for esterification or oxidation to a carboxylic acid, enabling diversification into prodrugs or bioactive molecules. This contrasts with ethynyl or halogenated derivatives, which are tailored for cross-coupling reactions .
Biological Activity
(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C9H10N2O
- Molecular Weight : 162.19 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily involves its interaction with FGFRs. By binding to these receptors, it inhibits downstream signaling pathways critical for cell proliferation and survival, such as:
- RAS–MEK–ERK pathway
- Phospholipase C-gamma (PLCγ)
- Phosphoinositide 3-kinase (PI3K)–Akt pathway
These interactions suggest that the compound may effectively block tumor growth and metastasis associated with aberrant FGFR signaling .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Its ability to inhibit FGFRs makes it a promising candidate for cancer therapy. Studies have shown that derivatives of this compound can effectively reduce tumor cell proliferation in vitro and in vivo .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. This aspect is particularly relevant for conditions characterized by chronic inflammation .
Neuroprotective Potential
Emerging research suggests that derivatives of this compound may also possess neuroprotective effects, making them candidates for treating neurodegenerative diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
| Study | Findings |
|---|---|
| In vitro study on cancer cells | Demonstrated significant inhibition of cell proliferation in various cancer cell lines via FGFR inhibition . |
| In vivo efficacy | Showed reduced tumor growth in mouse models when administered at specific doses . |
| Anti-inflammatory assays | Exhibited decreased levels of pro-inflammatory cytokines in treated models . |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step chemical reactions that may include:
- Formation of the pyrrolopyridine core.
- Introduction of the hydroxymethyl group.
Research has also focused on synthesizing various derivatives to enhance biological activity and optimize pharmacokinetic properties. Modifications to the methanol moiety have been shown to significantly influence binding affinity and overall efficacy against biological targets .
Q & A
Q. What are the key structural and physicochemical properties of (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol?
Answer:
The compound has the molecular formula C₇H₆N₂O (molecular weight: 134.14 g/mol) and an InChI identifier of 1S/C7H6N2O/c10-9-5-3-6-2-1-4-8-7(6)9/h1-5,10H . While direct data on its melting point or solubility is limited, structurally related pyrrolo-pyridines (e.g., 7-azaindole) exhibit solubility in polar solvents like methanol and a melting point range of 105–107°C . For precise characterization, use 1H/13C NMR to confirm the hydroxyl and pyrrolopyridine moieties, and HRMS for mass validation .
Q. What synthetic routes are commonly employed to prepare this compound?
Answer: A general approach involves condensation reactions of pyrrole derivatives with nitriles or aldehydes. For example:
- Refluxing pyrrole precursors (e.g., 2a-d) with benzylidenemonitriles in ethanol, catalyzed by triethylamine, yields pyrrolo[2,3-b]pyridine derivatives .
- Purification via recrystallization from ethanol/DMF mixtures is typical . Adjust substituents using fluorinating agents (e.g., KF in DMSO) for derivatives with halogen groups .
Q. How can researchers purify and characterize this compound?
Answer:
- Purification: Use column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from methanol/ethanol .
- Characterization:
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound derivatives?
Answer:
- Reaction Optimization:
- Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Temperature Control: Maintain reflux temperatures (80–120°C) to prevent side reactions like oxidation .
Q. What computational strategies predict the biological activity of this compound?
Answer:
Q. How does the compound’s stability vary under different storage conditions?
Answer:
Q. What role does this compound play in kinase inhibitor development?
Answer:
- The pyrrolo-pyridine scaffold is a kinase hinge-binding motif . Modify the methanol group to introduce substituents (e.g., trifluoromethyl or aryl groups) for enhanced selectivity .
- Case Study: Analogous compounds like 7-azaindole derivatives inhibit kinases (e.g., JAK2) by forming hydrogen bonds with the hinge region .
Q. How can researchers resolve contradictions in spectral data for this compound?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
